Tetraphenylthiophene
Overview
Description
Tetraphenylthiophene is a chemical compound with the molecular formula C28H20S . It has an average mass of 388.523 Da and a monoisotopic mass of 388.128571 Da .
Synthesis Analysis
Tetraphenylthiophene-based polyazomethines have been synthesized through a series of steps. The process involves the polycondensation of a new diamine, TPTPThDA, with proportionate aromatic dialdehydes . Another synthesis method involves a two-step thermal imidization derived from BATPDF with various commercially available dianhydrides .Molecular Structure Analysis
The molecular structure of Tetraphenylthiophene is based on a tetraphenylthiophene-core . It has been found that these molecules can form square, rectangular, or hexagonal columnar phases depending on the mesogenic core structures and the chain length of aliphatic tails .Chemical Reactions Analysis
Tetraphenylthiophene has been used in the synthesis of various polyazomethines . It has also been used in the creation of a covalent triazine-based framework .Physical And Chemical Properties Analysis
Tetraphenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 402.2±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.8±3.0 kJ/mol and a flash point of 147.8±6.3 °C .Scientific Research Applications
Photoluminescent Properties
Aggregation-Induced Emission (AIE)
TPT shows significant photoluminescent (PL) responses due to aggregation-induced emission. This property is enhanced in organic molecules of TPT and its derivatives. The AIE effect is attributed to restricted intramolecular rotation in these compounds (Lai & Hong, 2010).
AIE in Relation to Polymer Secondary Structures
TPT's AIE property is used to probe the relationship between the secondary structure of poly(γ-benzyl-L-glutamate) based polymers and their fluorescence emission. The study highlights the impact of the polymer's α-helix structure on AIE-operated fluorescence (Li et al., 2012).
AIE in Water-Soluble Polymers
TPT's aggregation-enhanced emission (AEE) property has been explored in water-soluble poly(γ-propargyl-l-glutamate) based polymers. This study demonstrates the relationship between polymer secondary structures and AEE-related emission behavior (Shih et al., 2014).
Chemical Synthesis and Applications
Synthesis of Derivatives
The synthesis of tetraphenylthiophene and 2-benzylidenetetrahydrothiophene derivatives through S3•--mediated cycloaddition reactions offers new strategies for constructing these compounds under transition-metal-free conditions (Li et al., 2018).
Tetraphenylthiophene in Polymer Science
Research on tetraphenylthiophene-functionalized polymers, such as poly(N-isopropylacrylamide), investigates the relationship between polymer transitions and AIE properties. This includes the study of thermoresponsive polymers and their fluorescence emission behaviors (Lai et al., 2011).
High-Temperature Polymers
Tetraphenylthiophene units have been incorporated into high-temperature polymers, demonstrating improved solubility and thermal stability, which are crucial for advanced material applications (Imai & Kakimoto, 1989).
Other Applications
Sensing Volatile Organic Compounds
A study on luminescent metal-organic frameworks using a tetraphenylethene-based ligand highlights the ability of these frameworks to sense volatile organic compounds effectively (Liu et al., 2015).
Adsorption and Sensing Applications
The synthesis of a covalent triazine-based framework with a tetraphenylthiophene backbone demonstrates its high sensitivity and selectivity in sensing o-nitrophenol and effective iodine uptake, showcasing its potential in environmental monitoring and adsorption applications (Geng et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5-tetraphenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFBWJOMLIHUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172189 | |
Record name | Tetraphenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylthiophene | |
CAS RN |
1884-68-0 | |
Record name | 2,3,4,5-Tetraphenylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1884-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001884680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylthiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraphenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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